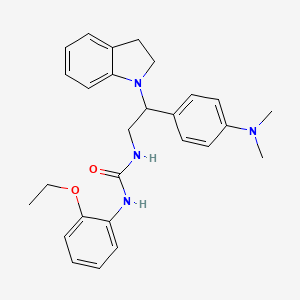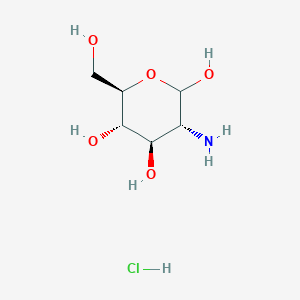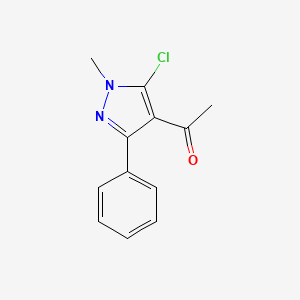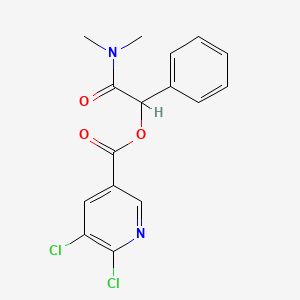
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Sugen Inc. and has since been used to study various biochemical and physiological processes.
Mécanisme D'action
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea inhibits the activity of Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to be a selective inhibitor of Src kinases, with little or no activity against other kinases.
Biochemical and Physiological Effects:
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the migration and invasion of cancer cells, which are important processes in metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is its selectivity for Src kinases, which allows for the specific inhibition of these kinases without affecting other kinases. This makes it a valuable tool for studying the role of Src kinases in various biological processes. However, one limitation of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in scientific research. One direction is the development of more potent and selective inhibitors of Src kinases. Another direction is the use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in combination with other drugs for the treatment of cancer. Finally, the use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in the study of other biological processes, such as inflammation and immune function, is an area of future research.
Conclusion:
In conclusion, 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a valuable tool for studying the role of Src kinases in various biological processes. Its selectivity for Src kinases, mechanism of action, and biochemical and physiological effects make it a useful compound for scientific research. While there are some limitations to its use, there are also several future directions for the development and use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea involves the reaction of 4-(dimethylamino)phenylacetic acid with indoline-2-one in the presence of thionyl chloride to form 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)acetic acid. This intermediate is then reacted with 2-ethoxyphenyl isocyanate to form 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been widely used in scientific research as a selective inhibitor of Src family kinases. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, and migration. 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the activity of Src kinases in vitro and in vivo, making it a valuable tool for studying the role of Src kinases in various biological processes.
Propriétés
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-4-33-26-12-8-6-10-23(26)29-27(32)28-19-25(21-13-15-22(16-14-21)30(2)3)31-18-17-20-9-5-7-11-24(20)31/h5-16,25H,4,17-19H2,1-3H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXGSCNDYONJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)
![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)

![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)


![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)

![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)

![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)